molecular formula C23H19BrN2OS B11098632 2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11098632
M. Wt: 451.4 g/mol
InChI Key: AMOCQRUFQXBLCQ-VULFUBBASA-N
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Description

2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Benzyloxy and Bromophenyl Groups: This step often involves electrophilic aromatic substitution reactions, where the benzothiophene core is functionalized with benzyloxy and bromophenyl groups using reagents like benzyl bromide and bromobenzene.

    Formation of the Methylideneamino Linkage: This is typically done through condensation reactions between the functionalized benzothiophene and appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: :

Properties

Molecular Formula

C23H19BrN2OS

Molecular Weight

451.4 g/mol

IUPAC Name

2-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C23H19BrN2OS/c24-18-10-11-21(27-15-16-6-2-1-3-7-16)17(12-18)14-26-23-20(13-25)19-8-4-5-9-22(19)28-23/h1-3,6-7,10-12,14H,4-5,8-9,15H2/b26-14+

InChI Key

AMOCQRUFQXBLCQ-VULFUBBASA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C#N

Origin of Product

United States

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